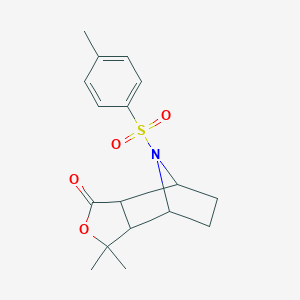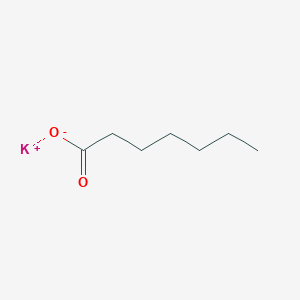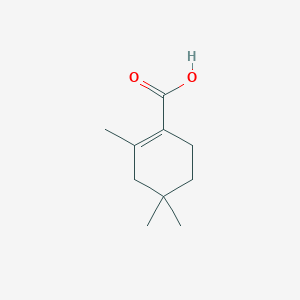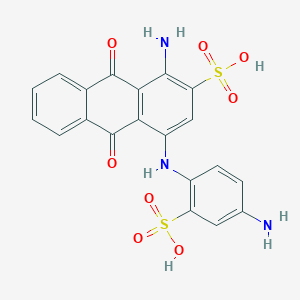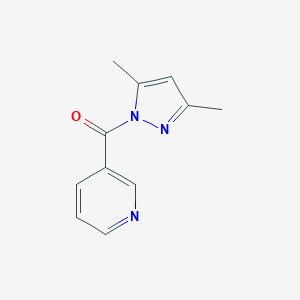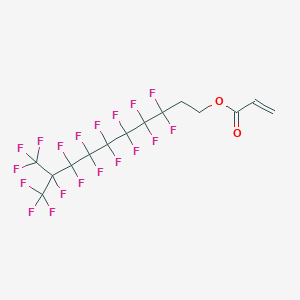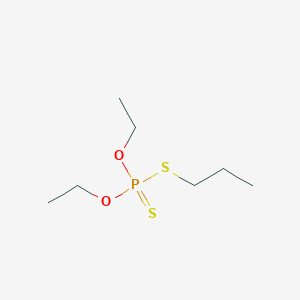![molecular formula C6H11N3O B101132 [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea CAS No. 16983-59-8](/img/structure/B101132.png)
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea, also known as PU-14, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. This molecule has been synthesized using various methods and has shown promising results in various studies. In
Applications De Recherche Scientifique
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea has been shown to have various scientific research applications. One of the most promising applications is its use as a potential therapeutic agent for the treatment of neurodegenerative diseases. [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea has been shown to inhibit the activation of microglia, which are immune cells that play a role in neuroinflammation. This inhibition can potentially reduce the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another application of [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea is its use as a potential anticancer agent. Studies have shown that [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea can induce apoptosis, or programmed cell death, in cancer cells. This mechanism of action can potentially be used to develop new cancer therapies.
Mécanisme D'action
The mechanism of action of [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea involves the inhibition of the NF-κB signaling pathway. This pathway plays a role in inflammation and immune response. [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea inhibits the activation of this pathway by blocking the phosphorylation of IκBα, which is a protein that regulates the NF-κB pathway. This inhibition leads to the reduction of inflammation and immune response.
Effets Biochimiques Et Physiologiques
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea has various biochemical and physiological effects. Studies have shown that [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea can reduce the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. This reduction can potentially be used to treat various inflammatory diseases.
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea has also been shown to have neuroprotective effects. Studies have shown that [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea can protect neurons from oxidative stress and reduce neuroinflammation. This neuroprotective effect can potentially be used to treat neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea has various advantages and limitations for lab experiments. One of the advantages is its high purity and yield, which makes it easy to synthesize and use in experiments. Another advantage is its specificity towards the NF-κB pathway, which makes it a useful tool for studying this pathway.
One of the limitations of [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea is its potential toxicity. Studies have shown that high doses of [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea can be toxic to cells. Another limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are various future directions for the use of [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea in scientific research. One direction is the development of new neuroprotective therapies for the treatment of neurodegenerative diseases. Another direction is the development of new anticancer therapies that target the NF-κB pathway.
Further studies can also be done to explore the potential toxicity of [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea and to develop new methods for synthesizing [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea with improved solubility. The use of [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea in combination with other therapeutic agents can also be explored to enhance its therapeutic effects.
Conclusion:
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea, or [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea, is a small molecule that has shown promising results in various scientific research applications. Its inhibition of the NF-κB pathway makes it a useful tool for studying this pathway and developing new therapies. While there are limitations to its use, further studies can be done to explore its potential in various applications.
Méthodes De Synthèse
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea can be synthesized using various methods. One of the most common methods involves the reaction of pent-3-en-2-one with urea in the presence of a catalyst. Another method involves the reaction of pent-3-en-2-amine with urea in the presence of a catalyst. Both methods yield [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea with high purity and yield.
Propriétés
Numéro CAS |
16983-59-8 |
|---|---|
Nom du produit |
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea |
Formule moléculaire |
C6H11N3O |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
[(Z)-[(E)-pent-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C6H11N3O/c1-3-4-5(2)8-9-6(7)10/h3-4H,1-2H3,(H3,7,9,10)/b4-3+,8-5- |
Clé InChI |
KYKBBRLSBGEFIW-LHOHZTISSA-N |
SMILES isomérique |
C/C=C/C(=N\NC(=O)N)/C |
SMILES |
CC=CC(=NNC(=O)N)C |
SMILES canonique |
CC=CC(=NNC(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



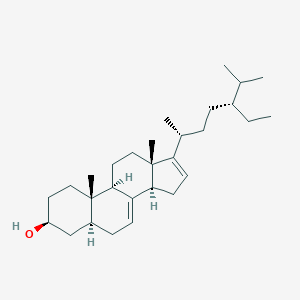
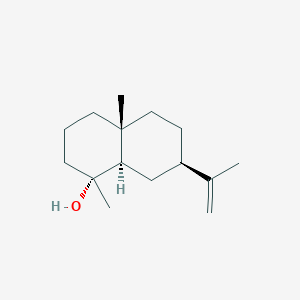
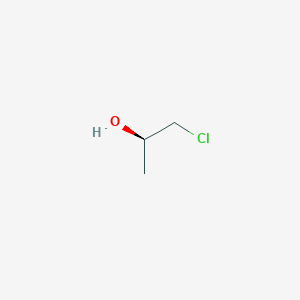
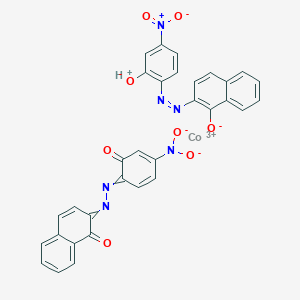
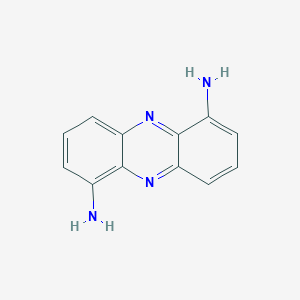
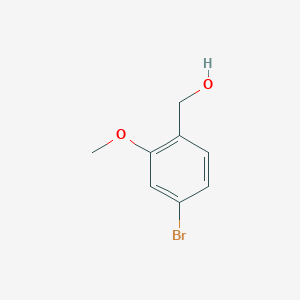
![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)
